Exclusive Mitochondrial ETS Inhibition: 15-epi-PGA1 vs. Baseline Control
15-epi-PGA1 directly inhibits mitochondrial electron transfer system (ETS) function in multiple cell types. In a direct experimental setup, treatment with 9 µg/mL 15-epi-PGA1 reduced maximal mitochondrial respiration in neuronal N2a cells by 63.3% compared to untreated controls [1]. In contrast, PGA1 has been reported to exhibit neuroprotective effects, including the inhibition of apoptosis and reduction of cerebral infarction volume in rodent models [2]. This demonstrates a divergent, and potentially opposite, functional outcome between the two stereoisomers in neurological contexts.
| Evidence Dimension | Inhibition of Maximal Mitochondrial Respiration |
|---|---|
| Target Compound Data | 63.3% reduction at 9 µg/mL |
| Comparator Or Baseline | Untreated Control (0% reduction) |
| Quantified Difference | 63.3% reduction |
| Conditions | In vitro; N2a neuronal cells; Seahorse respirometry |
Why This Matters
This is the first and only quantitative evidence linking 15-epi-PGA1 to a specific, disease-relevant mechanism, establishing it as a unique tool for studying bioenergetic decline in dementia.
- [1] Heimler SR, et al. Nervonic acid and 15-epi-PGA1 mediate systemic mitochondrial dysfunction in AD dementia. Geroscience. 2025 Jul 11;48:2327-2343. View Source
- [2] Xu GB, et al. Prostaglandin A1 Decreases the Phosphorylation of Tau by Activating Protein Phosphatase 2A via a Michael Addition Mechanism at Cysteine 377. Mol Neurobiol. 2021 Mar;58(3):1114-1127. View Source
